

# physical and chemical properties of 3-methyl-2-benzofuran-1(3H)-one

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: 3-methyl-2-benzofuran-1(3H)-one

Cat. No.: B1581252

[Get Quote](#)

An In-depth Technical Guide to **3-Methyl-2-Benzofuran-1(3H)-one**: Properties, Synthesis, and Applications

## Introduction

**3-Methyl-2-benzofuran-1(3H)-one**, a molecule of significant interest in synthetic and applied chemistry, represents a unique convergence of aromatic and heterocyclic structural motifs. This guide provides a comprehensive overview of its physical and chemical properties, spectroscopic profile, synthesis, and applications, tailored for researchers, scientists, and professionals in drug development and materials science. As a lactone with a fused benzofuran core, its stability and moderate reactivity make it a valuable intermediate and a subject of academic and industrial research.<sup>[1]</sup> This document aims to serve as a foundational resource, elucidating the key characteristics of this compound and the technical considerations for its use.

## Compound Identification and Nomenclature

Precise identification is paramount in scientific research. **3-Methyl-2-benzofuran-1(3H)-one** is known by several synonyms, which can be a source of ambiguity. The authoritative identifiers are the CAS Registry Number and the IUPAC name.

- IUPAC Name: 3-methyl-3H-2-benzofuran-1-one<sup>[2][3]</sup>
- CAS Number: 3453-64-3<sup>[2][3][4]</sup>

- Molecular Formula: C<sub>9</sub>H<sub>8</sub>O<sub>2</sub>[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)
- Synonyms: 3-methylphthalide, 3-methyl-1(3H)-isobenzofuranone, 3-methylcoumaranone[\[1\]](#)[\[2\]](#)[\[3\]](#)

The compound features a planar bicyclic system composed of a fused benzene ring and a five-membered furanone ring, with a methyl substituent at the 3-position.[\[2\]](#) This structure is the predominant tautomeric form under standard conditions.[\[2\]](#)

## Physicochemical Properties

The physical properties of **3-methyl-2-benzofuran-1(3H)-one** dictate its behavior in various experimental settings, from reaction conditions to purification and formulation. These properties are summarized in the table below.

| Property         | Value                                                       | Source(s)                                                                       |
|------------------|-------------------------------------------------------------|---------------------------------------------------------------------------------|
| Molecular Weight | 148.16 g/mol                                                | <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a> |
| Appearance       | Colorless to pale-yellow crystalline solid                  | <a href="#">[1]</a>                                                             |
| Melting Point    | 47-52°C (for the R-enantiomer)                              | <a href="#">[2]</a>                                                             |
| Boiling Point    | 272-274°C (at 758 Torr)                                     | <a href="#">[2]</a>                                                             |
| Odor             | Faintly sweet, balsamic, reminiscent of vanilla and caramel | <a href="#">[1]</a>                                                             |

The relatively low melting point indicates moderate intermolecular forces in its crystalline state, while the high boiling point demonstrates significant thermal stability.[\[2\]](#) The methyl group at the 3-position increases the molecule's hydrophobicity compared to its unsubstituted parent structure.[\[1\]](#)

## Molecular Structure and Spectroscopic Profile

Characterization of **3-methyl-2-benzofuran-1(3H)-one** relies on standard spectroscopic techniques. Understanding its expected spectral output is crucial for confirming its identity and

purity.

## Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and provides structural information through fragmentation analysis.

- Molecular Ion Peak (M<sup>+</sup>): Appears at a mass-to-charge ratio (m/z) of 148, corresponding to the molecular weight.[2]
- Key Fragmentation Pathways:
  - Loss of the methyl group (CH<sub>3</sub>•, mass loss of 15) results in a fragment at m/z 133.[2]
  - Decarbonylation (loss of CO, mass loss of 28) from the lactone ring yields a fragment at m/z 120.[2]

The predictable fragmentation pattern is a reliable tool for identifying the compound in complex mixtures, such as in metabolomic studies or as an impurity in pharmaceutical products like Butylphthalide.[1][2]

## Ultraviolet-Visible (UV-Vis) Spectroscopy

The benzofuranone chromophore gives rise to characteristic absorptions in the UV region.

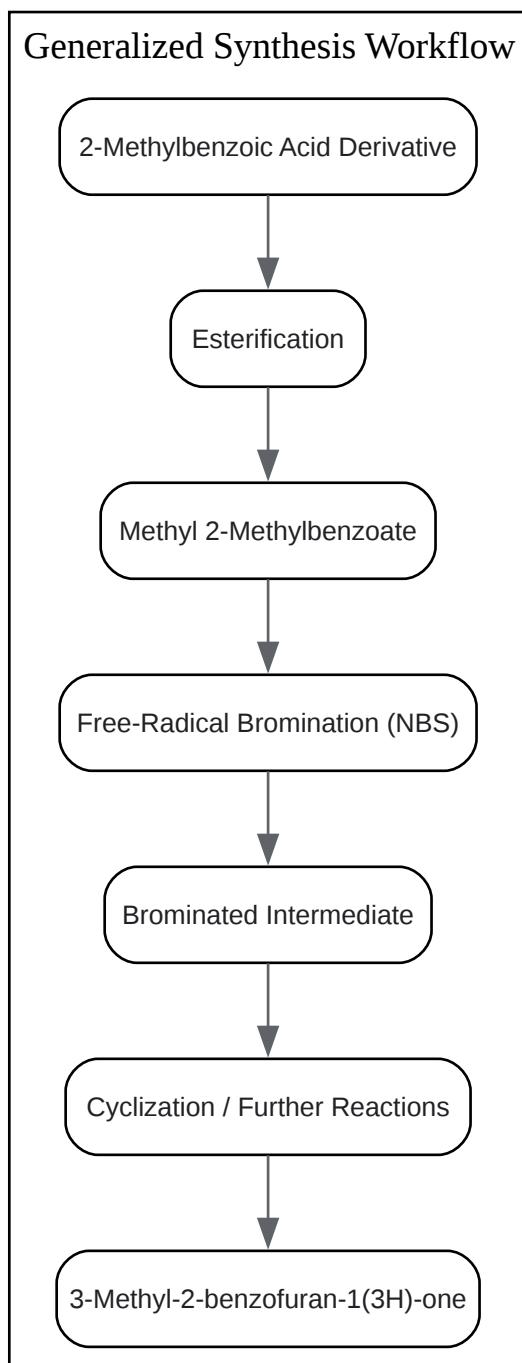
- Absorption Maxima ( $\lambda_{\text{max}}$ ): Typically observed between 250-300 nm.[2]
- Electronic Transitions: These absorptions correspond to  $\pi \rightarrow \pi^*$  transitions within the conjugated aromatic system.[2]
- Molar Extinction Coefficients: Generally in the range of 15,000-25,000 L·mol<sup>-1</sup>·cm<sup>-1</sup>, indicating strong absorption.[2]

UV-Vis spectroscopy is a straightforward and effective method for quantitative analysis, for instance, in determining reaction kinetics or for concentration measurements in HPLC analysis.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework. While specific spectral data can vary with the solvent and instrument, the expected resonances for <sup>1</sup>H and <sup>13</sup>C NMR are well-defined by the molecular structure. PubChem provides access to reference spectra for this compound.[3]

## Chemical Properties and Reactivity


The chemical behavior of **3-methyl-2-benzofuran-1(3H)-one** is governed by its fused aromatic-lactone structure.

- Stability: The molecule exhibits high resonance stabilization due to the combination of the aromatic ring and the heterocyclic lactone, conferring good thermal and oxidative stability.[1] It is generally resistant to hydrolysis under neutral conditions.[1]
- Reactivity of the Lactone Ring: The lactone can be opened via hydrolysis under strong basic conditions to yield the corresponding hydroxy acid derivative.[1] This reactivity is a key consideration in designing synthetic routes or assessing stability in different pH environments.
- Carbonyl Group Reactivity: The carbonyl group at the 2-position behaves as a mild electrophile, enabling it to participate in condensation and reduction reactions.[1] This functionality serves as a handle for further synthetic modifications.

## Synthesis and Manufacturing Overview

Several synthetic routes to benzofuranone derivatives have been reported. A common strategy involves the cyclization of substituted benzoic acids. One generalized approach starts from 2-methylbenzoic acid derivatives.[5][6]

A representative synthetic workflow can be visualized as follows:

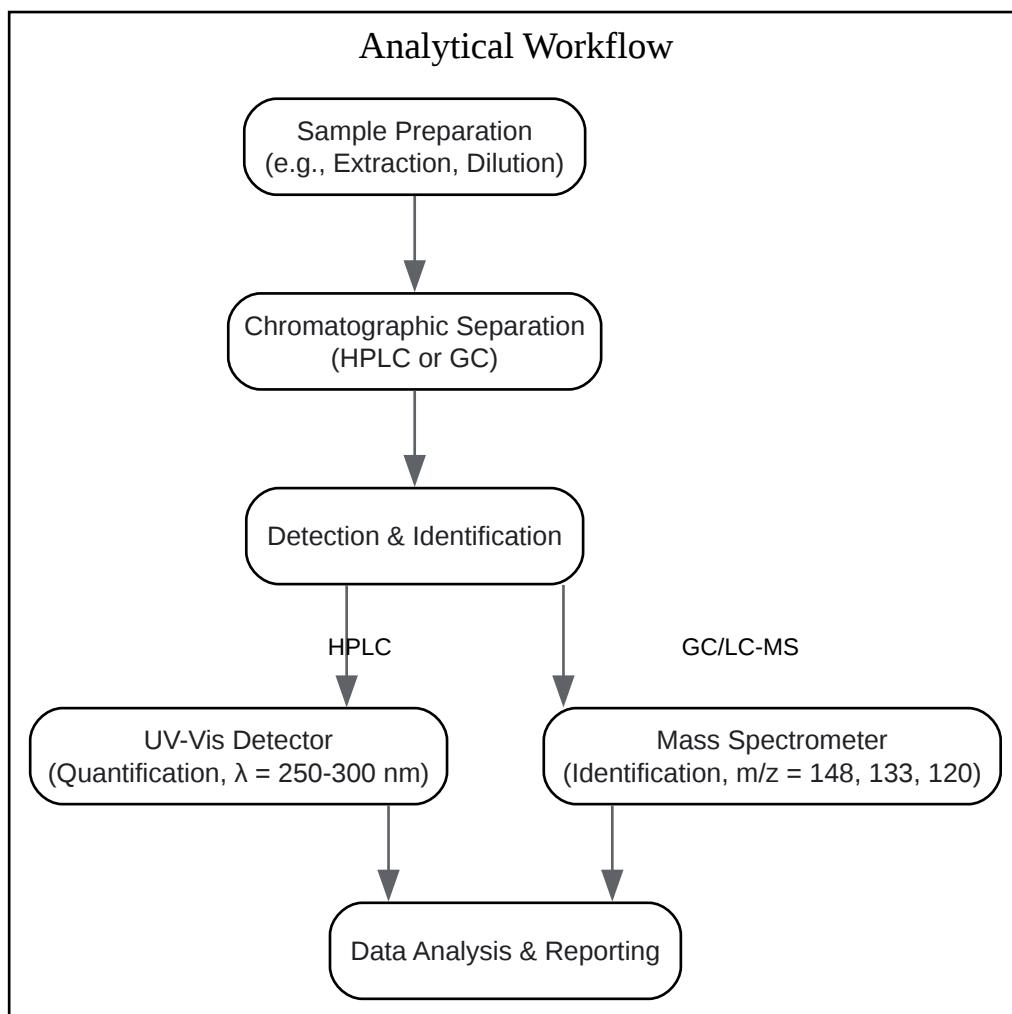


[Click to download full resolution via product page](#)

Caption: A generalized workflow for the synthesis of **3-methyl-2-benzofuran-1(3H)-one**.

This pathway involves initial esterification of a benzoic acid derivative, followed by a selective free-radical bromination at the methyl group using N-bromosuccinimide (NBS).<sup>[5]</sup> The resulting benzylic bromide is a versatile intermediate that can undergo cyclization or other

transformations to yield the final lactone product. The choice of specific reagents and conditions is critical for optimizing yield and minimizing side products.[\[6\]](#)


## Applications in Research and Development

The unique structural and chemical properties of **3-methyl-2-benzofuran-1(3H)-one** make it a valuable compound in several fields.

- Pharmaceutical and Medicinal Chemistry: It serves as a key building block for synthesizing more complex molecules.[\[1\]](#) The benzofuran scaffold is present in many compounds with diverse biological activities, including antioxidant, anti-inflammatory, and antimicrobial effects.[\[1\]](#)[\[2\]](#) This makes it a valuable starting point for the development of new therapeutic agents.[\[1\]](#) It is also known as an impurity of Butylphthalide, a drug used for treating cerebral ischemia.[\[1\]](#)
- Fragrance and Flavor Industry: The compound possesses a mild, sweet, and persistent aroma, making it useful as a fixative and modifier in perfume compositions, particularly in floral and oriental scents.[\[1\]](#) In flavor applications, it can impart creamy and nutty notes.[\[1\]](#)
- Polymer and Materials Science: The rigid, stable aromatic-lactone framework can be incorporated into polymer matrices to enhance thermal stability and UV resistance.[\[1\]](#) It is used in the development of high-performance resins and specialty coatings.[\[1\]](#)

## Analytical Methodologies

The accurate detection and quantification of **3-methyl-2-benzofuran-1(3H)-one** require robust analytical protocols. High-Performance Liquid Chromatography (HPLC) coupled with a UV detector and Gas Chromatography-Mass Spectrometry (GC-MS) are the methods of choice.



[Click to download full resolution via product page](#)

Caption: Standard analytical workflow for the characterization of **3-methyl-2-benzofuran-1(3H)-one**.

Protocol Considerations:

- **HPLC Method:** A reverse-phase C18 column is typically effective. The mobile phase would likely consist of a gradient of acetonitrile and water or methanol and water, allowing for efficient separation from other components. UV detection in the 250-300 nm range provides excellent sensitivity.[2]
- **GC-MS Method:** Due to its volatility and thermal stability, GC is well-suited for analysis. A non-polar or medium-polarity capillary column (e.g., DB-5ms) would be appropriate. The

mass spectrometer provides definitive identification based on the molecular ion and fragmentation patterns.[2]

## Safety and Handling

Specific toxicology data for **3-methyl-2-benzofuran-1(3H)-one** is not extensively documented. Therefore, handling should be guided by best practices for related benzofuran compounds and general laboratory chemicals.[7][8]

- Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.[8][9]
- Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[9] Avoid contact with skin and eyes.[9] Use non-sparking tools and take precautions against static discharge.[8][9]
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[7] Keep away from strong oxidizing agents and sources of ignition.[8]
- First Aid: In case of skin contact, wash off with soap and plenty of water.[9] For eye contact, rinse thoroughly with water for at least 15 minutes.[9] If inhaled, move to fresh air.[7] If ingested, rinse mouth with water and seek immediate medical attention.[9]

## Conclusion

**3-Methyl-2-benzofuran-1(3H)-one** is a versatile heterocyclic compound with a well-defined set of physical, chemical, and spectroscopic properties. Its stable yet reactive nature makes it a valuable intermediate in diverse fields, from the synthesis of potential pharmaceuticals to the formulation of fragrances and advanced materials. This guide has consolidated the essential technical information required for its effective and safe utilization in a research and development setting. A thorough understanding of its characteristics, as outlined herein, is the foundation for innovation and discovery using this important chemical building block.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [bocsci.com](http://bocsci.com) [bocsci.com]
- 2. Buy 3-methyl-2-benzofuran-1(3H)-one | 3453-64-3 [[smolecule.com](http://smolecule.com)]
- 3. 3-Methyl-1(3H)-isobenzofuranone | C9H8O2 | CID 18939 - PubChem [[pubchem.ncbi.nlm.nih.gov](http://pubchem.ncbi.nlm.nih.gov)]
- 4. 3-Methyl-2-benzofuran-1(3H)-one - CAS:3453-64-3 - Sunway Pharm Ltd [[3wpharm.com](http://3wpharm.com)]
- 5. [researchgate.net](http://researchgate.net) [researchgate.net]
- 6. [researchgate.net](http://researchgate.net) [researchgate.net]
- 7. [tcichemicals.com](http://tcichemicals.com) [tcichemicals.com]
- 8. [fishersci.com](http://fishersci.com) [fishersci.com]
- 9. [chemicalbook.com](http://chemicalbook.com) [chemicalbook.com]
- To cite this document: BenchChem. [physical and chemical properties of 3-methyl-2-benzofuran-1(3H)-one]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1581252#physical-and-chemical-properties-of-3-methyl-2-benzofuran-1-3h-one>]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)